Ethyl 5-aminothiophene-2-carboxylate hydrochloride

Medicinal Chemistry Neuropharmacology Enzyme Inhibition

Researchers often face variability in salt form purity that compromises assay reproducibility. This compound, supplied as the hydrochloride salt, ensures consistent aqueous solubility and a neutralized starting material for reliable downstream chemistry. - Enables focused SAR libraries: demonstrated baseline MAO-B IC50 of 296 µM and COMT IC50 of 18 µM. - Preferred scaffold for DAO inhibitor design due to a unique induced-fit enzyme conformation. - Balanced ethyl ester lability supports prodrug strategies and controlled metabolic probe development.

Molecular Formula C7H10ClNO2S
Molecular Weight 207.68 g/mol
Cat. No. B12077623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminothiophene-2-carboxylate hydrochloride
Molecular FormulaC7H10ClNO2S
Molecular Weight207.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)N.Cl
InChIInChI=1S/C7H9NO2S.ClH/c1-2-10-7(9)5-3-4-6(8)11-5;/h3-4H,2,8H2,1H3;1H
InChIKeyHHFLUNFSWMIPNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Aminothiophene-2-carboxylate HCl: Specifications & Profile


Ethyl 5-aminothiophene-2-carboxylate hydrochloride (CAS 52205-57-9) is a thiophene-2-carboxylate derivative featuring a 5-amino group and an ethyl ester at the 2-position, supplied as the hydrochloride salt (C7H10ClNO2S; MW 207.68 g/mol) [1]. This building block is primarily utilized in medicinal chemistry and pharmaceutical research as a key intermediate for synthesizing diverse heterocyclic compounds and exploring structure-activity relationships (SAR) around the thiophene core . Its procurement value is defined by the strategic combination of the free amino group for derivatization and the ethyl ester, which offers a balance between lipophilicity and synthetic lability that differs from the more common methyl ester analog .

Building block for heterocyclic SAR and medicinal chemistry
Free amine handle for amide coupling and derivatization
Ethyl ester balances lipophilicity and synthetic lability
Hydrochloride salt ensures reproducible solubility and handling

Why This Compound Cannot Be Replaced by Analogs


While the thiophene-2-carboxylate scaffold is common, the specific substituents and salt form of Ethyl 5-aminothiophene-2-carboxylate hydrochloride impart distinct physicochemical and biological properties that preclude simple substitution. The ethyl ester group directly influences both the compound's lipophilicity (LogP) and its susceptibility to enzymatic hydrolysis compared to methyl or tert-butyl esters, impacting its use in prodrug strategies or as a metabolic probe [1]. Furthermore, the hydrochloride salt form, as opposed to the free base, enhances aqueous solubility and ensures a consistent, neutralized starting material for downstream reactions, which is critical for reproducible synthesis and biological assays [2]. These quantifiable differences in solubility, reactivity, and metabolic stability demonstrate that in-class analogs like the methyl ester or free acid are not functionally equivalent, a distinction that must be validated by specific performance data.

Target Feature
Common Substitute
Why Not Interchangeable
Ethyl ester hydrochloride
Methyl ester analog
Lipophilicity and enzymatic hydrolysis profile may shift; SAR context may not transfer directly
Hydrochloride salt form
Free base
Aqueous solubility and assay consistency may differ; requires salt-form validation

Head-to-Head Evidence


MAO-B Inhibition: Ethyl vs. Methyl Ester

The target compound, ethyl 5-aminothiophene-2-carboxylate hydrochloride, demonstrates quantifiably different potency compared to its methyl ester analog in inhibiting monoamine oxidase B (MAO-B), a key target in neurological disorders. While direct head-to-head data for the hydrochloride salt is limited, cross-study comparison of the free base forms reveals a significant difference in IC50 values. The ethyl ester exhibits an IC50 of 296 µM against rat liver MAO-B [1], whereas the methyl ester analog (Methyl 5-aminothiophene-2-carboxylate) is reported to have an IC50 > 500 µM in a similar assay, indicating that the ethyl ester is at least 1.7-fold more potent [2]. This suggests the ethyl group enhances binding affinity for this target relative to the methyl analog.

MAO-B Inhibition
Reported
Target IC50 296 µM vs methyl ester >500 µM (≥1.7-fold difference)
Supports ethyl ester probe selection for MAO-B studies
Cross-study comparison; verify in target assay
Medicinal Chemistry Neuropharmacology Enzyme Inhibition

COMT Inhibition: Ethyl Ester vs. Free Acid

The ethyl ester derivative (free base) exhibits moderate inhibition of human Catechol O-Methyltransferase (COMT), a key enzyme in neurotransmitter metabolism, with an IC50 of 18 µM [1]. This is contrasted with the free carboxylic acid analog (5-aminothiophene-2-carboxylic acid), which shows negligible inhibition (IC50 > 100 µM) in the same assay system . This 5.6-fold difference in potency highlights the critical role of the ester moiety in facilitating target engagement, likely due to improved cell permeability or active site interactions. This class-level inference supports the procurement of the ester derivative over the acid when COMT inhibition is a desired property in a research program.

COMT Inhibition
Class-level
Target IC50 18 µM vs free acid >100 µM (≥5.6-fold difference)
Supports COMT pathway assay context; ester moiety critical for engagement
Class-level inference; validate in desired model
Neurochemistry Enzymology Catecholamine Metabolism

DAO Binding Mode and Pharmacophore Fit

Crystallographic and SAR studies on D-Amino Acid Oxidase (DAO) inhibitors reveal that the thiophene-2-carboxylate scaffold, exemplified by the target compound, binds in a conformation that induces a unique 'closed' active site state characterized by a tightly stacked Tyr224 residue [1]. This structural rearrangement is distinct from other DAO inhibitors like 4H-furo[3,2-b]pyrrole-5-carboxylic acids, which allow for an extended secondary pocket [2]. The SAR analysis shows that small substituents, such as an ethyl ester, are well-tolerated and can maintain this high-affinity binding pose, whereas bulky groups disrupt it and reduce potency. This class-level inference positions the ethyl ester derivative as a privileged starting point for exploring this specific, therapeutically relevant binding mode.

DAO Binding Mode
Class-level
Induces closed active-site conformation via Tyr224 stacking
Supports DAO active-site SAR studies; unique structural pharmacology
X-ray crystallography; class-level scaffold inference
Structural Biology Schizophrenia Flavoenzymes

Physicochemical Properties: Ethyl vs. Methyl Ester

A direct comparison of key physicochemical properties reveals the practical advantages of the ethyl ester hydrochloride. The target compound has a molecular weight of 207.68 g/mol and a calculated LogP of approximately 1.2 [1]. In contrast, the more commonly used methyl ester hydrochloride has a lower molecular weight (193.65 g/mol) and a lower LogP (~0.8) [2]. This ~0.4 unit increase in lipophilicity for the ethyl ester enhances its solubility in organic solvents and its ability to partition into lipid membranes, which can improve yields in lipophilic environments and provide a more suitable profile for certain biological assays. Furthermore, the ethyl ester offers greater steric bulk, which can be exploited to control regioselectivity in subsequent derivatization steps.

Physicochemical Profile
Head-to-head
Target: MW 207.68, cLogP ~1.2; Methyl ester: MW 193.65, cLogP ~0.8
Higher lipophilicity informs synthetic route and partitioning decisions
Calculated properties; experimental verification recommended
Chemical Synthesis Process Chemistry Analytical Characterization

Aqueous Solubility: HCl Salt vs. Free Base

The target compound is supplied as the hydrochloride salt, a formulation choice that confers a quantifiable advantage in aqueous solubility. The hydrochloride salt (MW 207.68) is readily soluble in water (> 10 mg/mL) and standard aqueous buffers, whereas the free base (ethyl 5-aminothiophene-2-carboxylate, MW 171.22) exhibits limited water solubility (< 1 mg/mL) [1]. This >10-fold increase in aqueous solubility is critical for reproducible biological assays, particularly in high-throughput screening (HTS) where consistent compound delivery in DMSO/water mixtures is essential. This property directly reduces variability and potential artifacts associated with compound precipitation.

Aqueous Solubility
Head-to-head
HCl salt >10 mg/mL vs free base
Salt form ensures consistent aqueous assay handling
Estimated at 25°C; confirm in specific buffer
Preformulation Analytical Chemistry High-Throughput Screening

Research & Procurement Applications


CNS Drug Discovery: MAO-B & COMT Dual Inhibition

Procure Ethyl 5-aminothiophene-2-carboxylate hydrochloride to synthesize focused libraries exploring dual inhibition of MAO-B and COMT, two validated targets in Parkinson's disease and other neurological disorders. The compound's demonstrated IC50 of 296 µM for MAO-B [1] and 18 µM for COMT [2] (in free base form) provides a measurable baseline for SAR studies aimed at optimizing potency. Its unique structural features make it an ideal starting point for developing novel CNS-active agents with potentially improved side effect profiles .

Anticancer Probe: Cytotoxicity & Apoptosis Studies

Utilize this compound as a core scaffold for generating derivatives targeting solid tumors. While specific IC50 data for the unmodified compound is limited, class-level evidence indicates that aminothiophene carboxylates can induce cell cycle arrest and apoptosis in cancer cell lines [1]. The ethyl ester hydrochloride is the preferred starting material due to its superior solubility and purity profile, which are critical for reproducible in vitro cytotoxicity screening (e.g., MTT assays) and subsequent mechanism-of-action studies in oncology models [2].

Medicinal Chemistry: DAO Binding Pocket SAR

Acquire this compound to serve as a versatile building block for synthesizing and evaluating novel D-Amino Acid Oxidase (DAO) inhibitors. Structural biology evidence demonstrates that the thiophene-2-carboxylate core induces a unique closed conformation of the DAO active site [1]. The ethyl ester variant is particularly useful for rapid analog synthesis via amide coupling or ester hydrolysis, enabling efficient exploration of structure-activity relationships (SAR) around this pharmacologically relevant scaffold. Its use can accelerate the discovery of tool compounds for studying schizophrenia and other DAO-related disorders [2].

Synthetic Methodology: Amino-Ester Heterocycle Reactions

Employ Ethyl 5-aminothiophene-2-carboxylate hydrochloride as a high-purity, well-characterized substrate for developing and optimizing synthetic methodologies, such as peptide couplings, diazotization reactions, and transition metal-catalyzed cross-couplings [1]. Its defined physicochemical properties, including the solubility advantage of the HCl salt, facilitate the study of reaction kinetics and the development of robust, scalable processes for generating more complex thiophene-containing molecules, which are valuable in both pharmaceutical and materials science applications [2].

Application
Selection Property
Validation Focus
MAO-B and COMT pathway studies
Enzyme inhibition assay context
SAR-driven potency optimization
Cancer cell-model studies
Cell-viability assay context
Cytotoxicity endpoint review
DAO active-site SAR studies
Structural biology context
Binding-mode SAR
Heterocycle synthesis building block
Derivatization versatility
Reaction scalability and yield
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